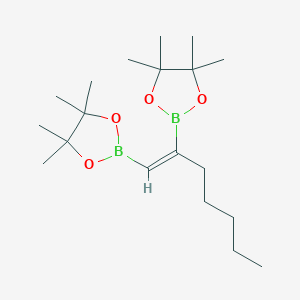

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene

Vue d'ensemble

Description

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene is a useful research compound. Its molecular formula is C19H36B2O4 and its molecular weight is 350.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that pinacol boronic esters, a class of compounds to which this compound belongs, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s ability to undergo protodeboronation suggests it could play a role in various organic synthesis pathways .

Pharmacokinetics

Boronate esters, in general, are known to be air- and chromatography-stable, which could potentially impact their bioavailability .

Result of Action

The compound’s ability to undergo protodeboronation suggests it could contribute to various chemical transformations .

Action Environment

Boronate esters, in general, are known to be stable in air and during chromatography, suggesting that these factors could potentially influence their action .

Activité Biologique

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene is a boronate ester compound with the molecular formula and a molecular weight of approximately 338.1 g/mol. This compound is significant in organic chemistry for its applications in various synthetic pathways, particularly in the Suzuki-Miyaura cross-coupling reaction.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions that form carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The boronate moiety allows for selective reactions under mild conditions, making it an attractive option for synthesizing biologically active compounds.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds containing boronate esters exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of boronate esters in models of neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .

- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules through palladium-catalyzed reactions. For example, it has been employed to create novel anti-inflammatory agents that exhibit improved efficacy compared to existing treatments .

Comparative Biological Activity

Safety and Handling

While this compound is generally considered safe when handled properly in laboratory settings, it is essential to follow standard safety protocols. This includes wearing appropriate personal protective equipment (PPE) and working under a fume hood to avoid inhalation or skin contact.

Safety Data

| Property | Value |

|---|---|

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Density | Approximately 0.954 g/mL |

| Hazard Statements | May cause skin irritation |

Applications De Recherche Scientifique

Organic Synthesis

Catalyst in Cross-Coupling Reactions

The compound is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds and pharmaceuticals. The dioxaborolane moiety enhances the reactivity of the compound, making it an effective coupling partner.

Reagent for Boron Chemistry

As a boron-containing compound, it serves as a versatile reagent in boron chemistry. Its ability to form stable complexes with various nucleophiles allows for the selective functionalization of organic molecules. This property is particularly useful in the synthesis of complex organic structures.

Materials Science

Polymer Chemistry

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymers can lead to materials with improved performance characteristics suitable for various applications including coatings and composites.

Nanomaterials Development

The compound also finds application in the development of nanomaterials. Its ability to coordinate with metal ions allows for the creation of hybrid materials that exhibit unique electronic and optical properties. These materials have potential applications in sensors and electronic devices.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound can be used as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. Research has shown that derivatives of this compound exhibit promising activity against various biological targets.

Targeted Delivery Systems

The incorporation of boron compounds into drug delivery systems has been explored due to their ability to form stable interactions with biomolecules. This property can be harnessed to develop targeted delivery systems that improve the efficacy and reduce the side effects of therapeutic agents.

Case Studies

| Study Title | Description | Findings |

|---|---|---|

| Suzuki Coupling Efficiency | Investigation into the efficiency of this compound in Suzuki coupling reactions | Demonstrated higher yields compared to traditional boron reagents due to enhanced stability and reactivity |

| Polymer Composite Strength | Study on the incorporation of the compound into polymer composites | Resulted in composites with improved tensile strength and thermal stability |

| Anticancer Activity | Evaluation of derivatives synthesized from this compound | Identified several derivatives with significant cytotoxic activity against cancer cell lines |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36B2O4/c1-10-11-12-13-15(21-24-18(6,7)19(8,9)25-21)14-20-22-16(2,3)17(4,5)23-20/h14H,10-13H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWLQPDFRGVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36B2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378582 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-74-4 | |

| Record name | 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.